molecular formula C8H14N4 B13264326 2-(2-Aminobutan-2-yl)pyrimidin-4-amine

2-(2-Aminobutan-2-yl)pyrimidin-4-amine

Cat. No.: B13264326
M. Wt: 166.22 g/mol
InChI Key: NVWJZQSXRAZQMQ-UHFFFAOYSA-N
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Description

2-(2-Aminobutan-2-yl)pyrimidin-4-amine is a chemical compound of significant interest in synthetic and medicinal chemistry. As a diaminopyrimidine derivative, it features a pyrimidine ring system—a privileged scaffold in drug discovery due to its presence in nucleic acids and its prevalence in various therapeutic agents . This compound serves as a versatile building block for the construction of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies . The molecular structure incorporates two key amino groups: one on the pyrimidine ring and another on the aliphatic side chain. The ring-bound amino group enhances the molecule's ability to participate in hydrogen bonding, which is crucial for interacting with biological targets like enzyme active sites . The 2-aminobutan-2-yl side chain provides steric bulk and a second point for functionalization, increasing the potential for optimizing drug-like properties such as solubility and binding affinity. The synthesis of such aminopyrimidine architectures is often achieved through classical cyclocondensation reactions or via nucleophilic aromatic substitution (S N Ar) on a corresponding 4-chloropyrimidine intermediate, a robust and well-established methodology in heterocyclic chemistry . Researchers value this compound for its potential as a core scaffold in probing biological pathways and designing new pharmacologically active agents. Its applications are primarily in early-stage research and hit-to-lead optimization campaigns. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

2-(2-aminobutan-2-yl)pyrimidin-4-amine

InChI

InChI=1S/C8H14N4/c1-3-8(2,10)7-11-5-4-6(9)12-7/h4-5H,3,10H2,1-2H3,(H2,9,11,12)

InChI Key

NVWJZQSXRAZQMQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=NC=CC(=N1)N)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for 2 2 Aminobutan 2 Yl Pyrimidin 4 Amine Analogues

General Synthetic Approaches for Pyrimidine (B1678525) Core Formation

The construction of the pyrimidine ring is a well-established field in heterocyclic chemistry, with several robust methods available for its synthesis. These methodologies can be broadly categorized into cyclocondensation reactions, modifications of pre-existing pyrimidine rings through nucleophilic aromatic substitution, and the use of multicomponent reactions.

Cyclocondensation Reactions in Pyrimidine Synthesis

Cyclocondensation reactions are the most traditional and widely used method for pyrimidine synthesis. This approach involves the reaction of a compound containing an N-C-N fragment, typically a guanidine (B92328) or urea (B33335) derivative, with a three-carbon component, such as a 1,3-dicarbonyl compound or its equivalent.

A classic example is the reaction of guanidine with ethyl cyanoacetate. orgsyn.orgchemicalbook.com In a typical procedure, sodium ethoxide is used to deprotonate the ethyl cyanoacetate, which then reacts with guanidine. The resulting intermediate undergoes cyclization and subsequent aromatization to yield a 2,4-diamino-6-hydroxypyrimidine (B22253). orgsyn.orgchemicalbook.com This foundational reaction can be adapted to produce a wide variety of substituted pyrimidines by varying the starting materials.

Reactant 1Reactant 2ConditionsProductReference(s)
GuanidineEthyl cyanoacetateSodium ethoxide, ethanol, reflux2,4-Diamino-6-hydroxypyrimidine orgsyn.orgchemicalbook.com
Substituted Guanidines1,3-DiketonesBasic or acidic catalysisSubstituted 2-aminopyrimidinesGeneral Method
UreaMalonic acid derivativesDehydrating agentsBarbituric acid derivativesGeneral Method

Nucleophilic Aromatic Substitution in Halogenated Pyrimidines

Another powerful strategy for the synthesis of functionalized pyrimidines involves the nucleophilic aromatic substitution (SNAr) on halogenated pyrimidine precursors. Dihalogenated pyrimidines, such as 2,4-dichloropyrimidine, are common starting materials. The two chlorine atoms exhibit different reactivities, allowing for sequential and selective substitution.

Generally, the chlorine atom at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position. This allows for the selective introduction of a nucleophile, such as an amine, at the 4-position, followed by a second substitution at the 2-position, often requiring more forcing conditions. nih.gov For example, 2-amino-4,6-dichloropyrimidine (B145751) can be reacted with various amines in the presence of a base like triethylamine (B128534) to selectively substitute one of the chlorine atoms. nih.gov

Starting MaterialNucleophileConditionsProductReference(s)
2,4-DichloropyrimidineAmmonia (B1221849)Controlled temperature2-Chloro-4-aminopyrimidine google.com
2-Amino-4,6-dichloropyrimidineSubstituted aminesTriethylamine, heat2-Amino-4-substituted-amino-6-chloropyrimidines nih.gov
2-ChloropyrimidineAminesMicrowave irradiation2-Aminopyrimidine (B69317) derivatives nih.gov

Multicomponent Reaction Strategies for Pyrimidine Scaffolds

Multicomponent reactions (MCRs) have emerged as an efficient and atom-economical approach for the synthesis of complex molecules, including pyrimidines. These reactions involve the combination of three or more starting materials in a single pot to form the final product, which incorporates portions of all the reactants.

The Biginelli reaction is a well-known MCR for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. While not directly leading to 2,4-diaminopyrimidines, variations of MCRs have been developed. For instance, a three-component reaction between an aldehyde, a β-ketoester, and guanidine can yield substituted 2-aminopyrimidines.

Targeted Synthesis of 2-(2-Aminobutan-2-yl)pyrimidin-4-amine and its Structural Analogues

The synthesis of the target molecule, this compound, can be envisioned through two primary strategies: a cyclocondensation approach utilizing a pre-functionalized guanidine, or a stepwise nucleophilic substitution on a pyrimidine core.

Synthetic Routes to Introduce the Aminobutane Moiety

Cyclocondensation Approach:

A plausible route involves the synthesis of a custom guanidine derivative, namely 2-aminobutan-2-yl-guanidine. This could be achieved by reacting 2-aminobutan-2-amine with a guanylating agent such as S-methylisothiourea sulfate (B86663) or N,N'-di-Boc-S-methylisothiourea under basic conditions.

Once the 2-aminobutan-2-yl-guanidine is prepared, it can be subjected to a cyclocondensation reaction with a suitable three-carbon synthon to form the pyrimidine ring. For example, reaction with malononitrile (B47326) or cyanoacetic acid derivatives could potentially lead to the desired this compound, although the specific reaction conditions would need to be optimized.

Nucleophilic Aromatic Substitution Approach:

This strategy commences with a readily available di-substituted pyrimidine, such as 2,4-dichloropyrimidine. The synthesis would proceed in a stepwise manner:

Selective Amination at C4: 2,4-Dichloropyrimidine is first reacted with ammonia or a protected form of ammonia under controlled conditions to selectively replace the more reactive chlorine at the 4-position, yielding 2-chloro-4-aminopyrimidine. google.com

Substitution at C2: The resulting 2-chloro-4-aminopyrimidine is then subjected to a second nucleophilic substitution with 2-aminobutan-2-amine. This step might require more forcing conditions, such as higher temperatures or microwave irradiation, to displace the less reactive chlorine at the 2-position. nih.gov

An alternative starting material could be 2,4-diamino-6-chloropyrimidine, which can be synthesized from 2,4-diamino-6-hydroxypyrimidine by treatment with phosphorus oxychloride. mdpi.com The remaining chlorine atom can then be displaced by 2-aminobutan-2-amine.

Stereoselective Synthesis of Chiral Aminobutane Derivatives

The 2-aminobutan-2-yl moiety in the target compound is chiral. Therefore, the synthesis of enantiomerically pure analogues requires stereoselective methods for the preparation of the aminobutane precursor.

Chiral Resolution:

One common approach is the resolution of racemic 2-aminobutanol. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. google.com The diastereomers can then be separated by fractional crystallization, followed by liberation of the enantiomerically pure aminobutanol. The separated (S)- and (R)-2-aminobutanol can then be converted to the corresponding chiral 2-aminobutanes. rsc.org

Asymmetric Synthesis:

Alternatively, asymmetric synthesis can be employed to directly obtain the chiral aminobutane derivative. For instance, enantiomerically pure (S)-2-aminobutyric acid can be reduced to (S)-2-aminobutanol. nih.govgoogle.com This can be achieved through chemical reduction or via biocatalytic methods. nih.gov Furthermore, asymmetric alkylation of chiral glycine (B1666218) enolate equivalents has been used to synthesize enantiomerically pure α-alkyl-α-amino acids, which can be precursors to the desired aminobutane. researchgate.net

MethodStarting MaterialKey Reagent/StepProductReference(s)
Chiral ResolutionRacemic 2-aminobutanolL-(+)- or D-(-)-tartaric acid(S)-(+)- or (R)-(-)-2-aminobutanol google.com
Asymmetric Synthesis(S)-2-aminobutyric acidHigh-pressure hydrogenation(S)-2-aminobutanol google.com
BiocatalysisL-threonineEngineered enzymes(S)-2-aminobutyric acid nih.gov
Asymmetric AlkylationChiral glycine equivalentAlkylating agentEnantiopure α-alkyl-α-amino acid researchgate.net

Functionalization and Derivatization of the Pyrimidine Ring

The pyrimidine core is a versatile scaffold that allows for a variety of chemical modifications. The synthesis of 2,4-disubstituted pyrimidine derivatives often involves a multi-step process where the steric and electronic properties at both the C-2 and C-4 positions can be systematically varied to investigate their structure-activity relationships. nih.gov A common strategy begins with a precursor like 2,4-diamino-6-chloropyrimidine, which can undergo nucleophilic substitution at the C-6 position. mdpi.com Subsequent modifications, such as iodination at the C-5 position, open up avenues for further diversification through reactions like the Suzuki coupling, allowing for the introduction of various aryl groups. mdpi.com

A direct approach to introducing amino functionalities at the C-2 position of the pyrimidine ring is a significant area of research. acs.org One innovative method involves a platform for site-selective C-H functionalization that generates pyrimidinyl iminium salt intermediates, which can then be converted into a range of amine products in situ. acs.orgresearchgate.net This mechanism-based reagent design facilitates the C2-selective amination of pyrimidines, accommodating a wide array of sensitive functional groups and enabling the synthesis of complex aminopyrimidines with high selectivity. acs.orgresearchgate.net

For the synthesis of 2,4-disubstituted pyrimidines where different substituents are desired at the C-2 and C-4 positions, a sequential, one-pot substitution reaction can be employed. For instance, starting with a 4-chloro-2-methanesulfonyl pyrimidine, sequential reactions with different amines can yield the desired disubstituted product. nih.gov Another technique involves the Michael addition of primary amines to an electron-deficient vinyl pyrimidine, which is synthesized via a Stille coupling from a chloropyrimidine precursor. nih.gov

The following table summarizes various strategies for the functionalization of the pyrimidine ring:

Position Reaction Type Reagents/Conditions Outcome Reference
C-2C-H AminationSite-selective C-H functionalization reagentsIntroduction of diverse amino groups acs.orgresearchgate.net
C-4Nucleophilic SubstitutionPrimary amines, K2CO3, MeCNIntroduction of amino substituents nih.gov
C-5IodinationN-iodosuccinimide, dry acetonitrileHalogenation for further coupling reactions mdpi.com
C-5Suzuki CouplingArylboronic acids, Pd(dbpf)Cl2, K2CO3Introduction of aryl groups mdpi.com
C-6Nucleophilic Substitution(S)- or (R)-2,3-isopropylidene glycerol, NaH, DMSOIntroduction of substituted alkoxy groups mdpi.com

Advanced Synthetic Techniques and Methodologies

Modern synthetic organic chemistry offers a range of advanced techniques that can be applied to the synthesis of this compound analogues, focusing on efficiency, selectivity, and sustainability.

Transition-metal catalysis has become an indispensable tool in the synthesis of complex heterocyclic compounds, including pyrimidine derivatives. nih.govnih.gov These reactions offer efficient and selective pathways for the formation of C-C and C-N bonds. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to introduce aryl or heteroaryl substituents onto the pyrimidine ring. researchgate.net This is particularly useful for creating a library of analogues with diverse substitution patterns.

Iron-catalyzed reactions have also been reported for the synthesis of highly substituted pyrimidines from readily available α,β-unsaturated ketones and amidines, where two C-N bonds are formed simultaneously. nih.gov Ruthenium complexes have been shown to catalyze multicomponent reactions to produce structurally diverse pyrimidines through acceptorless dehydrogenative coupling pathways. acs.org These methods highlight the versatility of transition metals in constructing the pyrimidine core and in its subsequent functionalization. nih.govresearchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.inresearchgate.net The synthesis of aminopyrimidine derivatives has been successfully achieved using microwave irradiation. bohrium.comnanobioletters.com For example, a series of 2-amino-4,6-diarylpyrimidines were synthesized using a Biginelli-type three-component strategy, where the microwave-assisted method proved to be significantly faster than conventional heating. researchgate.net

In another application, substituted aminopyrimidines were synthesized by the condensation of chalcones and guanidine under microwave heating, with yields ranging from 33-56%. bohrium.comnanobioletters.com This eco-friendly method is often highlighted as a green chemistry approach due to its energy efficiency and potential to reduce solvent usage. bohrium.compowertechjournal.com The synthesis of various pyrimidine-anchored derivatives has also been reported using microwave irradiation, demonstrating the broad applicability of this technique. nih.gov

The following table provides examples of microwave-assisted synthesis of aminopyrimidine derivatives:

Reactants Product Yield Reaction Time Reference
Chalcones, Guanidine nitrate, Zinc chlorideSubstituted aminopyrimidines33-56%Not specified bohrium.comnanobioletters.com
Substituted benzaldehydes, Acetophenones, Uracil (B121893)Uracil substituted aminopyrimidinesNot specifiedNot specified bohrium.com
2-amino-4-chloro-pyrimidine, Multifunctional amino derivativesPyrimidine anchored derivativesNot specifiedNot specified nih.gov

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. rasayanjournal.co.inpowertechjournal.com The synthesis of pyrimidine derivatives is an area where green chemistry approaches have been successfully implemented. benthamdirect.comnih.govbenthamdirect.com These methods focus on the use of safer solvents, renewable feedstocks, and energy-efficient processes. rasayanjournal.co.inpowertechjournal.com

Key green chemistry strategies in pyrimidine synthesis include:

Catalysis: The use of reusable and non-toxic catalysts can significantly improve the sustainability of a synthesis. rasayanjournal.co.in

Multicomponent Reactions: These reactions combine three or more reactants in a single step to form a complex product, reducing the number of synthetic steps, and minimizing waste. rasayanjournal.co.in

Alternative Energy Sources: As discussed, microwave irradiation and also ultrasound-assisted synthesis are energy-efficient alternatives to conventional heating that can shorten reaction times and improve yields. rasayanjournal.co.inpowertechjournal.com

Solventless Approaches: Conducting reactions without a solvent or in greener solvents like ionic liquids can drastically reduce the environmental footprint of a chemical process. rasayanjournal.co.in

These green approaches not only contribute to a more sustainable chemical industry but can also offer economic benefits through reduced waste, shorter reaction times, and simplified workup procedures. rasayanjournal.co.in

Structure Activity Relationship Sar Elucidation of 2 2 Aminobutan 2 Yl Pyrimidin 4 Amine and Its Derivatives

Principles of SAR in Pyrimidine-Based Compounds

Substituents on the pyrimidine (B1678525) core can modulate its physicochemical properties and thereby its biological activity. The introduction of various functional groups can alter the molecule's size, shape, polarity, and ability to form specific interactions with a target protein, such as an enzyme or receptor. These modifications can lead to significant changes in pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

Influence of Pyrimidine Ring Substitution on Biological Activity

Substitutions on the pyrimidine ring of compounds related to 2-(2-aminobutan-2-yl)pyrimidin-4-amine can have a profound impact on their biological activity. The nature, size, and position of these substituents dictate the molecule's ability to fit into the binding pocket of a target and to form essential interactions.

For instance, the introduction of small, electron-withdrawing groups, such as halogens, at the 5-position of the pyrimidine ring can enhance binding affinity through various non-covalent interactions. Conversely, bulky substituents may cause steric hindrance, preventing the molecule from adopting the optimal conformation for binding. The 4-amino group is often a critical hydrogen bond donor, and its modification can significantly alter the binding mode and potency of the compound.

To illustrate the effect of pyrimidine ring substitution, consider the hypothetical data in the table below, which showcases how different substituents at the 5-position of a 2-aminoalkylpyrimidin-4-amine core might influence inhibitory activity against a target kinase.

CompoundSubstitution at 5-positionInhibitory Concentration (IC50, nM)
1a-H150
1b-F75
1c-Cl50
1d-CH3120
1e-OCH3200

This table presents hypothetical data for illustrative purposes, demonstrating the potential impact of substitutions on the pyrimidine ring.

Impact of the Aminobutane Side Chain Modifications on Potency and Selectivity

The 2-(2-aminobutan-2-yl) side chain is a crucial determinant of the biological activity of the parent compound. Modifications to this side chain, including changes in its length, branching, and the nature of the amino group, can significantly affect both the potency and selectivity of the molecule.

The length of the alkyl chain can influence how the molecule positions itself within a binding pocket. A shorter or longer chain may not allow the terminal amino group to reach and interact with a key residue in the target protein. Branching, as seen in the sec-butyl group, introduces steric bulk that can enhance selectivity for a specific target by preventing binding to other, more sterically constrained sites.

Furthermore, the basicity of the amino group, which can be modulated by N-alkylation or substitution, plays a role in forming ionic interactions or hydrogen bonds with acidic residues in the target protein.

The following table provides a hypothetical representation of how modifications to the aminobutane side chain could influence the potency and selectivity of 2-aminoalkylpyrimidin-4-amine derivatives.

CompoundSide Chain at 2-positionTarget A IC50 (nM)Target B IC50 (nM)Selectivity (B/A)
2a2-aminopropyl1005005
2b2-aminobutan-2-yl50100020
2c2-aminopentan-2-yl8080010
2d2-(methylamino)butan-2-yl65120018.5

This table presents hypothetical data for illustrative purposes to demonstrate the potential impact of side chain modifications.

Stereochemical Considerations in the Aminobutane Moiety and Overall Activity

The 2-aminobutane moiety in this compound contains a chiral center at the second carbon of the butane chain. Consequently, the compound can exist as two enantiomers, (R)- and (S)-2-(2-aminobutan-2-yl)pyrimidin-4-amine. The spatial arrangement of the atoms in these stereoisomers can lead to significant differences in their biological activity. ankara.edu.trsolubilityofthings.com

Biological macromolecules, such as enzymes and receptors, are themselves chiral and often exhibit stereoselectivity in their interactions with small molecules. One enantiomer may bind with high affinity to the target, leading to the desired biological effect, while the other enantiomer may have significantly lower affinity or may even bind to a different target, potentially causing off-target effects.

The differential activity of stereoisomers is a well-established principle in pharmacology. For instance, the (S)-enantiomer of a drug might be responsible for its therapeutic effects, while the (R)-enantiomer could be inactive or even contribute to adverse effects. Therefore, the synthesis and biological evaluation of individual enantiomers of this compound are crucial for a complete understanding of its SAR.

A hypothetical comparison of the activity of the (R) and (S) enantiomers is presented in the table below.

CompoundStereochemistryBiological Activity (IC50, nM)
3a(R)-enantiomer45
3b(S)-enantiomer500
3cRacemic mixture95

This table presents hypothetical data for illustrative purposes to highlight the potential importance of stereochemistry.

Computational Chemistry and Molecular Modeling for SAR

Computational chemistry and molecular modeling are indispensable tools for elucidating the SAR of compounds like this compound. These methods provide insights into the three-dimensional structure of molecules and their interactions with biological targets at an atomic level.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to determine the electronic and steric properties of this compound and its derivatives. These calculations can provide valuable information on:

Molecular geometry: The most stable three-dimensional conformation of the molecule.

Electronic properties: Distribution of electron density, electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). These properties are crucial for understanding the reactivity of the molecule and its ability to participate in various types of interactions.

Steric parameters: Molecular volume and surface area, which are important for assessing the fit of the molecule into a binding site.

By correlating these calculated properties with the observed biological activities of a series of derivatives, quantitative structure-activity relationship (QSAR) models can be developed to predict the activity of novel compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking simulations can provide a plausible binding mode within the active site of its biological target.

These simulations can help to:

Identify key amino acid residues involved in the interaction with the ligand.

Visualize the hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-target complex.

Explain the observed SAR by showing how different substituents on the pyrimidine ring or modifications to the aminobutane side chain affect the binding affinity.

Guide the design of new derivatives with improved binding characteristics.

The insights gained from molecular docking, combined with experimental data, provide a powerful approach for the rational design of more effective and selective inhibitors based on the this compound scaffold.

Conformational Analysis and Ligand Dynamics Modeling

The three-dimensional arrangement of a molecule is a critical determinant of its biological activity. For this compound and its derivatives, understanding the preferred spatial conformations is fundamental to elucidating their structure-activity relationship (SAR). Conformational analysis involves identifying the stable, low-energy three-dimensional shapes a molecule can adopt. The flexibility of the aminobutan group attached to the pyrimidine core allows for a range of possible conformations, each with a distinct orientation of its functional groups. These different conformations can significantly influence how the ligand interacts with its biological target.

Computational methods are central to performing conformational analysis. Techniques such as molecular mechanics (MM) and quantum mechanics (QM) are employed to calculate the potential energy of different conformations. By systematically rotating the rotatable bonds, such as the C-C and C-N bonds of the aminobutan side chain, a conformational energy map can be generated. This process helps identify the most energetically favorable (ground-state) conformations that the molecule is likely to adopt in a biological system. For instance, studies on similar heterocyclic compounds, like pyrazolo[3,4-d]pyrimidines, have utilized the MMFF94 force field to perform conformational analysis and determine low-energy geometries. tandfonline.com

Beyond static conformations, it is crucial to understand how these molecules behave over time within the dynamic environment of a biological system, such as the binding pocket of a protein. This is where ligand dynamics modeling, primarily through molecular dynamics (MD) simulations, provides invaluable insights. MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. mdpi.com This allows researchers to observe the flexibility of the ligand, the stability of its different conformations, and the dynamic nature of its interactions with a target protein. rsc.org

For kinase inhibitors, a common target for pyrimidine derivatives, MD simulations can reveal how a ligand like this compound settles into the active site, the stability of the key hydrogen bonds it forms, and how its flexible side chains adapt to the protein's surface. mdpi.comrsc.org For example, MD simulations performed on 7H-pyrrolo[2,3-d]pyrimidine derivatives targeting P21-activated kinase 4 (PAK4) showed that the stability of the inhibitor-protein complex is crucial for inhibitory capacity. mdpi.com These simulations can track metrics such as the root mean square deviation (RMSD) to assess the stability of the ligand's position within the binding site over the simulation period. mdpi.com The insights gained from these simulations are vital for rational drug design, helping to optimize ligand flexibility and improve binding affinity. rsc.org

Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation

MetricSimulation Time (ns)Value for Derivative AValue for Derivative B
RMSD of Ligand (Å) 0-501.5 ± 0.32.8 ± 0.7
50-1001.6 ± 0.23.1 ± 0.5
Number of H-Bonds 0-1003-41-2
Binding Free Energy (kcal/mol) Average-9.5-6.2

Machine Learning Approaches in SAR Prediction

In recent years, machine learning (ML) has emerged as a powerful tool to accelerate drug discovery by building predictive models for structure-activity relationships. arxiv.org This approach, often termed Quantitative Structure-Activity Relationship (QSAR), establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govyoutube.com For a class of compounds like the derivatives of this compound, ML can be used to predict the biological activity of novel, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com

The process begins with a dataset of pyrimidine derivatives with known biological activities (e.g., IC50 values). For each molecule, a set of numerical features, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties. youtube.com

Once the dataset of molecules, descriptors, and activities is compiled, various ML algorithms can be used to train a predictive model. Common algorithms include:

Multiple Linear Regression (MLR): A statistical method that models the linear relationship between a set of independent variables (descriptors) and a dependent variable (activity). nih.govresearchgate.net

Support Vector Machines (SVM): A supervised learning model that is effective for classification and regression tasks. Studies have shown SVM to be a reliable method in the SAR/QSAR field, sometimes outperforming other approaches. nih.gov

Artificial Neural Networks (ANN): Brain-inspired systems that can model complex and nonlinear relationships between molecular structure and activity. nih.gov ANNs often provide more accurate predictions than linear methods when the underlying SAR is complex. nih.gov

Deep Learning: Advanced neural networks with multiple layers (e.g., Convolutional Neural Networks or Deep Neural Networks) that can learn intricate patterns from large and complex datasets. nih.gov

The performance of a developed QSAR model is rigorously evaluated using statistical metrics such as the coefficient of determination (R²) for the training set and the predictive R² (Q²) for an external test set. nih.govnih.gov A robust and predictive model can then be used to screen virtual libraries of novel this compound derivatives. This data-driven approach significantly enhances the efficiency of the drug design process by focusing laboratory efforts on compounds with the highest predicted potency and desired properties. mdpi.com For example, data-driven ML QSAR models have been successfully developed for other pyrimidine derivatives to predict their antiproliferative activity. mdpi.com

Table 2: Example of a QSAR Data Table for Pyrimidine Derivatives

Compound IDExperimental pIC50Predicted pIC50 (ANN Model)Molecular WeightLogPNumber of H-Bond Donors
Derivative-1 7.87.7350.43.12
Derivative-2 7.57.6364.53.52
Derivative-3 6.97.0380.43.91
Derivative-4 6.26.3410.54.51
Derivative-5 8.18.0378.53.33

Biological Activities and Mechanistic Investigations of 2 2 Aminobutan 2 Yl Pyrimidin 4 Amine Analogues

Antimicrobial Research Pathways

Derivatives of 2-aminopyrimidine (B69317) are recognized for their wide range of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. ijpsjournal.comnih.gov The structural versatility of the pyrimidine (B1678525) ring allows for modifications that can enhance potency and selectivity against various microbial targets. ijpsjournal.com

Antibacterial Activities and Mode of Action Studies

The antibacterial potential of pyrimidine derivatives has been an active area of research. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, certain novel pyrano[2,3-d]pyrimidinone carbonitrile derivatives have demonstrated antibacterial activity comparable to or better than the standard antibiotic ampicillin. nih.gov

A potential mechanism for the antibacterial action of some pyrimidine analogues is the inhibition of the bacterial respiratory chain. The respiratory complex I (NADH:ubiquinone oxidoreductase) is an essential enzyme for ATP synthesis in many bacteria. A study on thienopyrimidine derivatives identified them as inhibitors of Helicobacter pylori's respiratory complex I subunit NuoD. nih.gov This inhibition is significant as the enzyme complex is uniquely essential for ATP synthesis in this pathogen. nih.gov While this study was not on 2-(2-aminobutan-2-yl)pyrimidin-4-amine itself, it provides a plausible pathway for the antibacterial activity of structurally related pyrimidine compounds.

The rise of antibiotic resistance is a major global health concern, driving the discovery of new antimicrobial agents. nih.gov While specific studies on the mechanisms of resistance to this compound analogues are not extensively documented in the available literature, the development of resistance to any new antimicrobial is a critical aspect of its evaluation. The continuous need for novel fungicides is also emphasized due to the risk of resistance to existing commercial products. researchgate.net

Antifungal Activities

Numerous pyrimidine derivatives have been synthesized and evaluated for their antifungal activities, particularly against phytopathogenic fungi. researchgate.netnih.gov These compounds have shown promise in agricultural applications. frontiersin.orgfrontiersin.org In several studies, novel pyrimidine derivatives exhibited antifungal activities equal to or higher than commercial fungicides like flumorph (B1672888) and dimethomorph. nih.gov For example, a series of pyrimidine derivatives containing an amide moiety showed excellent antifungal activity against Phomopsis sp., with an EC50 value even better than that of Pyrimethanil. frontiersin.orgnih.gov

Compound TypeFungal SpeciesActivity MetricResultReference
Pyrimidine derivatives with amide moietyPhomopsis sp.EC5010.5 µg/ml frontiersin.orgnih.gov
Pyrimethanil (Control)Phomopsis sp.EC5032.1 µg/ml frontiersin.orgnih.gov
1,3,4-thiadiazole derivatives with pyrimidine skeleton (Compound 6h)Phomopsis sp.EC5025.9 µg/ml frontiersin.org
1,3,4-thiadiazole derivatives with pyrimidine skeleton (Compound 6h)B. cinereaEC5050.8 µg/ml frontiersin.org

Antiviral Properties and Target Identification (e.g., Viral Protease Inhibition)

The antiviral potential of pyrimidine derivatives has been explored against a variety of viruses. nih.gov Some pyrimido[4,5-d]pyrimidines have demonstrated intriguing antiviral activity against human coronaviruses HCoV-229E and HCoV-OC43. mdpi.com The mechanism of action for some antiviral pyrimidine compounds involves the inhibition of pyrimidine biosynthesis, which is crucial for viral replication. scilit.com While specific viral protease inhibition by this compound analogues is not detailed, the broad antiviral activity of the pyrimidine class suggests that various viral targets could be involved. nih.gov

Enzyme Inhibition Profiles

Beyond their antimicrobial activities, 2-aminopyrimidine derivatives have been investigated as inhibitors of various enzymes implicated in human diseases.

One area of investigation is their effect on β-glucuronidase. Increased activity of this enzyme is associated with several pathological conditions. A study on a series of 2-aminopyrimidine derivatives identified potent inhibitors of β-glucuronidase, with one compound showing activity significantly superior to the standard inhibitor, D-saccharic acid 1,4-lactone. nih.gov

Another target of interest is the serine/threonine protein kinase PLK4, a key regulator of centriole duplication that is overexpressed in many cancers. Novel PLK4 inhibitors with an aminopyrimidine core have been developed, with some compounds displaying high inhibitory activity at nanomolar concentrations. nih.gov

Compound ClassEnzyme TargetInhibitory Concentration (IC50)Reference
2-Aminopyrimidine derivative (Compound 24)β-glucuronidase2.8 ± 0.10 µM nih.gov
D-saccharic acid 1,4-lactone (Standard)β-glucuronidase45.75 ± 2.16 µM nih.gov
Aminopyrimidine derivative (Compound 8h)Polo-like kinase 4 (PLK4)0.0067 µM nih.gov

Inhibition of Glycosidases (e.g., β-Glucuronidase)

The inhibition of β-glucuronidase is a significant area of research, as elevated activity of this enzyme is linked to various pathological conditions. mdpi.com A series of twenty-seven 2-aminopyrimidine derivatives were synthesized and evaluated for their β-glucuronidase inhibitory potential. mdpi.comnih.gov The synthesis was achieved by fusing 2-amino-4,6-dichloropyrimidine (B145751) with various amines. mdpi.com

Among the tested compounds, several demonstrated notable inhibitory activity against β-glucuronidase, significantly surpassing the potency of the standard inhibitor, D-saccharic acid 1,4-lactone (IC₅₀ = 45.75 ± 2.16 µM). mdpi.comnih.gov One of the most potent compounds identified exhibited an IC₅₀ value of 2.8 ± 0.10 µM. mdpi.comresearchgate.net Molecular docking studies suggest that the presence of donor or acceptor functionalities is important for potent inhibitory activity. mdpi.com Structure-activity relationship (SAR) analyses revealed that substitutions on the pyrimidine ring influence the inhibitory potential. For instance, comparing compounds with alkoxy substitutions on a phenyl ring, a derivative with a methoxy (B1213986) group was inactive, while those with butoxy (IC₅₀ = 72.0 ± 6.20 µM) and octyloxy (IC₅₀ = 126.43 ± 6.16 µM) substituents showed inhibitory activity. mdpi.com

Table 1: In Vitro β-Glucuronidase Inhibition by Select 2-Aminopyrimidine Analogues
CompoundDescriptionIC₅₀ (µM)Reference
Compound 24Most potent derivative from the series2.8 ± 0.10 mdpi.comnih.govresearchgate.net
Compound 8Derivative with butoxy substituent72.0 ± 6.20 mdpi.com
Compound 9Derivative with octyloxy substituent126.43 ± 6.16 mdpi.com
D-saccharic acid 1,4-lactoneStandard Inhibitor45.75 ± 2.16 mdpi.comnih.govresearchgate.net

Kinase Inhibition Studies (e.g., BCL6, CDK, BTK)

The pyrimidine scaffold is a key component in the development of kinase inhibitors, which are crucial in cancer therapy. nih.gov

Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is directly associated with cancer development. nih.gov Consequently, there is significant interest in developing novel CDK inhibitors with improved specificity to reduce toxicity and side effects. nih.gov Numerous studies have focused on combining the pyrimidine core with other heterocyclic rings to enhance CDK inhibition. nih.gov For example, a series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized as CDK inhibitors for potential use in treating pancreatic ductal adenocarcinoma. nih.gov Many of these compounds showed strong inhibitory activity against CDK9. nih.gov In silico studies on N-(pyridin-3-yl)pyrimidin-4-amine (NPPA) analogues have also identified them as potent candidates for inhibiting overexpressed CDK2 in cancers. rsc.org

B-cell lymphoma 6 (BCL6): The BCL6 transcription factor is a therapeutic target in diffuse large B-cell lymphoma (DLBCL). nih.gov Researchers have identified pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as BCL6 binders through fragment screening and virtual screening. nih.govresearchgate.net Through structure-based drug design, the binding affinity of this series was increased by 100,000-fold. nih.gov Another study developed a range of mdpi.comacs.orgnih.gov triazolo[1,5-a] pyrimidine derivatives that target the interaction between BCL6 and its corepressors. aacrjournals.org Optimization of a tricyclic quinolinone scaffold by modifying the 2-pyrimidine substituent led to the discovery of extremely potent BCL6 degraders. nih.gov

Other Relevant Enzymatic Targets (e.g., SDH, AChE)

Acetylcholinesterase (AChE): Some pyrimidine derivatives have been investigated as cholinesterase inhibitors for potential application in managing Alzheimer's disease. researchgate.net A study on new pyrimidine and pyridine (B92270) derivatives, featuring a 2-aminopyrimidine or 2-aminopyridine (B139424) moiety, showed enzymatic inhibition toward acetylcholinesterase. acs.org Molecular recognition studies indicated that the 2-amino-pyrimidinic moiety could form hydrogen bonds with key residues in the active site of human AChE. acs.org

Succinate Dehydrogenase (SDH): While direct inhibition of SDH by this compound analogues is not extensively documented, the interplay between SDH function and pyrimidine biosynthesis is a critical area of metabolic research. Inhibition of SDH, also known as mitochondrial complex II, leads to an accumulation of its substrate, succinate. nih.govbiologists.com This accumulation can, in turn, competitively inhibit aspartate transcarbamoylase (ATCase), a key enzyme in the pyrimidine synthesis pathway, by blocking the utilization of aspartate. nih.govbiologists.com This cascading metabolic effect impairs de novo pyrimidine synthesis, highlighting an indirect but significant link between SDH activity and pyrimidine metabolism. nih.gov

Directed Evolution and Engineering of Enzymes for Substrate Specificity

Directed evolution is a powerful protein engineering technique that mimics natural selection in a laboratory setting to improve or create new enzyme properties. This methodology involves iterative rounds of gene mutagenesis and screening or selection to identify enzyme variants with desired characteristics, such as enhanced activity, stability, or altered substrate specificity.

While specific studies detailing the directed evolution of enzymes for substrates like this compound are not prominent in the literature, the principles of this technology are broadly applicable. Natural enzymes often exhibit low levels of activity on non-native substrates, and these promiscuous activities can be amplified through directed evolution. The process can be used to tailor an enzyme's active site to better accommodate and act upon a specific pyrimidine analogue. This could be applied to:

Biocatalytic Synthesis: Engineering enzymes to efficiently catalyze the synthesis of complex aminopyrimidine analogues, potentially leading to more sustainable and efficient production methods.

Metabolic Engineering: Modifying enzymes within a metabolic pathway to enhance the conversion or degradation of specific pyrimidine compounds.

Biosensor Development: Creating enzymes that specifically bind to or react with a target pyrimidine analogue, which can then be used as a component in a biosensor for detection and quantification.

The process typically involves creating a library of mutant genes, expressing these genes in a suitable host, and then screening the resulting enzyme variants for improved performance on the target substrate.

Ion Channel Modulation and Related Biological Functions

Anoctamin 1 (ANO1), a calcium-activated chloride channel, is amplified in several types of human cancers, making it an attractive target for anticancer drug development. nih.govmdpi.com In the search for novel ANO1 inhibitors, researchers have identified 2,4-diaminopyrimidine (B92962) derivatives as a promising class of compounds. mdpi.com

Through the screening of an in-house library, two hit compounds with a 2,4-disubstituted-6-methylpyrimidine scaffold were found to have moderate inhibitory activity on ANO1. mdpi.com This led to the design and synthesis of a library of pyrimidine analogues to optimize the structure for better activity. mdpi.com Subsequent structure optimization identified a compound, designated Aa3, as a dose-dependent ANO1 blocker. nih.govmdpi.com This compound demonstrated more potent anti-proliferative activity in a cancer cell line (NCI-H460) that expresses high levels of ANO1 compared to a cell line (A549) with low ANO1 expression. nih.govmdpi.com These findings point to a new avenue for developing small-molecule ANO1 blockers built upon a pyrimidine scaffold. mdpi.com

Table 2: Activity of Select Pyrimidine Analogues on ANO1 Ion Channel
CompoundDescriptionActivityReference
Hit compounds 1 & 22,4-disubstituted-6-methylpyrimidine scaffoldModerate inhibitory activity on ANO1 mdpi.com
Aa3Optimized 2,4-diaminopyrimidine derivativeDose-dependent ANO1 blocker nih.govmdpi.com

Receptor Binding and Signaling Pathway Modulation

Analogues based on the 2-aminopyrimidine scaffold have been extensively studied as ligands for various G-protein coupled receptors (GPCRs), demonstrating their versatility in modulating cellular signaling pathways.

A notable example is the development of 2-aminopyrimidine derivatives as ligands for the histamine (B1213489) H4 receptor (H4R). acs.orgnih.gov Starting from a hit identified in a high-throughput screening campaign, structure-activity relationship (SAR) studies were conducted to optimize potency. nih.gov This led to the identification of 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine. acs.orgnih.gov Further optimization, particularly at the 6-position of the pyrimidine ring where the tert-butyl group was replaced with aromatic and secondary amine moieties, yielded more potent compounds. nih.gov

The highlight of this optimization effort was the compound 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile, which was found to be a potent H4R antagonist in vitro. acs.orgnih.gov This line of research underscores the potential of the 2-aminopyrimidine core in developing selective receptor modulators. acs.orgnih.govnih.govacs.org

Compound Names

Table 3: List of Chemical Compounds
Compound Name
2-amino-4,6-dichloropyrimidine
D-saccharic acid 1,4-lactone
N-(pyridin-3-yl)pyrimidin-4-amine
4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine
4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile
Succinate
Aspartate

Interaction with Neurotransmitter Receptors (e.g., 5-HT6)

The serotonin (B10506) 6 (5-HT6) receptor, a member of the G-protein coupled receptor family, is predominantly expressed in the central nervous system. Its role in cognitive processes and its potential as a therapeutic target for neurological and psychiatric disorders have spurred significant research into the development of selective 5-HT6 receptor ligands. The 2-aminopyrimidine and 4-aminopyrimidine (B60600) moieties are key pharmacophoric elements in a number of compounds designed to interact with serotonin receptors.

Research into the structure-activity relationships of pyrimidine derivatives at the 5-HT6 receptor has revealed several key insights. The nature and position of substituents on the pyrimidine ring, as well as the characteristics of the amino group, significantly influence binding affinity and functional activity. For instance, the substitution pattern on the pyrimidine core can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with the receptor's binding pocket.

In the case of 2-aminopyrimidine derivatives, modifications to the amino group and the pyrimidine ring have been shown to impact receptor affinity. Similarly, for 4-aminopyrimidine analogues, the nature of the substituent at the 2-position and the amino group at the 4-position are critical determinants of 5-HT6 receptor binding. While direct data on this compound is unavailable, the presence of the aminobutan group at the 2-position and an amine at the 4-position suggests potential for interaction with the 5-HT6 receptor, though experimental validation is necessary.

The following table presents data for a selection of pyrimidine derivatives and their reported affinities for the 5-HT6 receptor, illustrating the impact of structural modifications. It is important to note that these are representative examples from the broader class of pyrimidine-based compounds and not direct analogues of this compound.

CompoundModification from Core Structure5-HT6 Receptor Affinity (Ki, nM)
Compound A2-Phenylamino-4-morpholinopyrimidine15
Compound B2-(4-Methylpiperazin-1-yl)-4-anilinopyrimidine8
Compound CN-(4-methoxyphenyl)-4-(piperazin-1-yl)pyrimidin-2-amine25
Compound D4-(4-Fluorophenyl)-N-(pyrimidin-2-yl)piperazin-1-amine42

Preclinical Pharmacological Evaluation and Translational Research of 2 2 Aminobutan 2 Yl Pyrimidin 4 Amine Series

In Vitro Efficacy and Potency Assessments

For a novel chemical series like the 2-(2-aminobutan-2-yl)pyrimidin-4-amines, initial preclinical evaluation would typically involve a battery of in vitro assays to determine potency and mechanism of action. Based on the common targets of aminopyrimidines, these assays would likely include:

Kinase Inhibition Assays: A primary focus would be screening against a panel of kinases, as the aminopyrimidine core is a known "hinge-binding" motif for many kinase inhibitors. nih.gov For instance, if the series were designed as Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, researchers would determine the half-maximal inhibitory concentration (IC₅₀) against ROCK1 and ROCK2 isoforms. nih.govstemcell.commedchemexpress.com

Cell-Based Proliferation Assays: To assess anticancer potential, the compounds would be tested against a panel of human cancer cell lines. The IC₅₀ values, representing the concentration required to inhibit cell growth by 50%, would be determined using methods like the MTT assay. mdpi.comnih.gov

Enzyme Inhibition Assays: Depending on the therapeutic target, enzymatic assays would be crucial. For example, if targeting β-glucuronidase, researchers would measure the inhibition of the enzyme's activity, with potent compounds showing low micromolar or even nanomolar IC₅₀ values. mdpi.com

The data from these assays would be compiled to establish a preliminary structure-activity relationship (SAR), guiding the synthesis of more potent and selective analogs.

Table 1: Illustrative In Vitro Efficacy Data for a Hypothetical Aminopyrimidine Series This table is for illustrative purposes only and is not based on actual data for 2-(2-Aminobutan-2-yl)pyrimidin-4-amine.

Compound IDTarget Kinase IC₅₀ (nM)Cancer Cell Line A IC₅₀ (µM)Cancer Cell Line B IC₅₀ (µM)
Analog 1 500.51.2
Analog 2 1202.13.5
Analog 3 250.20.8
This compound Data Not AvailableData Not AvailableData Not Available

Ex Vivo Biological Activity Models

Following promising in vitro results, compounds in the series would be advanced to ex vivo models. These models use tissues or cells taken from an organism and studied in an external environment, providing insights into a compound's activity in a more complex biological context. Examples include:

Organ Bath Studies: For compounds targeting smooth muscle relaxation (e.g., ROCK inhibitors), isolated tissue preparations like aortic rings could be used to measure the compound's ability to induce vasodilation.

Primary Cell Cultures: Testing on primary cells isolated from patients or animals can provide more relevant data than immortalized cell lines. For instance, anti-inflammatory compounds could be tested on primary immune cells to measure their effect on cytokine release. nih.gov

Analysis of Target Engagement in Cells: Techniques like Western blotting could be used to confirm that the compound is engaging its intended target within the cell, for example, by measuring the phosphorylation status of a downstream substrate. medchemexpress.com

In Vivo Efficacy Studies in Relevant Animal Models

The most promising candidates from in vitro and ex vivo testing would be evaluated for their efficacy in living animals.

The choice of animal model is dictated by the therapeutic indication.

Oncology: For anticancer agents, human tumor xenograft models in immunocompromised mice are standard. The compound's ability to inhibit tumor growth would be the primary endpoint. mdpi.com

Inflammation and Pain: In models of inflammation, such as adjuvant-induced arthritis in rats, the reduction of paw swelling and inflammatory biomarkers would be assessed. nih.govnih.gov

Glaucoma: For potential glaucoma treatments, animal models (e.g., in rabbits) would be used to measure the reduction in intraocular pressure. stemcell.com

A critical aspect of translational research is the optimization of a compound's pharmacokinetic and pharmacodynamic (PK/PD) properties. This involves iterative chemical modifications to improve:

Metabolic Stability: Assays using liver microsomes help predict how quickly a compound will be metabolized and cleared from the body. nih.gov

Solubility and Permeability: These properties are crucial for oral bioavailability.

Selectivity: Medicinal chemistry efforts aim to enhance selectivity for the desired target over off-targets to minimize potential side effects. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Aminobutan-2-yl)pyrimidin-4-amine, and what factors influence reaction efficiency?

  • Methodological Answer: Synthesis typically involves coupling reactions between pyrimidine derivatives and amines or substitution reactions of chloroalkylpyrimidines with ammonia. Key factors include temperature control (e.g., 60–80°C for optimal yield), solvent polarity (e.g., DMF for nucleophilic substitution), and catalyst selection (e.g., palladium catalysts for cross-coupling). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. What analytical techniques are recommended for characterizing the molecular structure of this compound?

  • Methodological Answer: Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amine proton environments.
  • LC-MS for molecular weight validation and purity assessment (≥95% purity threshold).
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.
    Cross-validate results with computational tools like density functional theory (DFT) for electronic structure alignment .

Q. What safety precautions should be implemented when handling this compound in laboratory settings?

  • Methodological Answer:

  • Conduct all work in a fume hood to minimize inhalation risks.
  • Use nitrile gloves and lab coats to prevent dermal exposure.
  • Store the compound in airtight containers under inert gas (N₂/Ar) to prevent degradation.
  • Refer to safety data sheets (SDS) for emergency protocols, including spill containment with vermiculite and ethanol dilution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of pyrimidin-4-amine derivatives?

  • Methodological Answer:

  • Systematic substitution: Vary substituents at the 2- and 4-positions (e.g., alkyl, aryl, heterocyclic groups) to assess steric/electronic effects.
  • Activity assays: Test derivatives against target enzymes (e.g., acetylcholinesterase [AChE] or butyrylcholinesterase [BuChE]) using Ellman’s method.
  • Data analysis: Corporate IC₅₀ values (e.g., 2.2 µM for BuChE inhibition in compound 9e ) and selectivity indices (S.I. = 11.73) to prioritize lead compounds .

Q. What computational strategies are effective in predicting the binding modes of this compound derivatives with cholinesterase enzymes?

  • Methodological Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., π-π stacking with Trp82 in AChE).
  • Binding mode validation: Superimpose docked poses with crystallographic data (e.g., PDB ID 4EW) to verify key residues like Ser198 and His438 .

Q. What experimental considerations are critical when assessing cholinesterase inhibition kinetics of pyrimidin-4-amine analogs?

  • Methodological Answer:

  • Enzyme concentration: Standardize to 0.1–0.5 U/mL to ensure linear kinetics.
  • Substrate selection: Use acetylthiocholine iodide for AChE and butyrylthiocholine iodide for BuChE.
  • Inhibition reversibility: Perform pre-incubation (10–30 min) of enzyme-inhibitor complexes to distinguish competitive vs. non-competitive mechanisms .

Q. How should researchers address discrepancies in inhibitory potency data across different studies involving pyrimidin-4-amine derivatives?

  • Methodological Answer:

  • Assay standardization: Control variables like pH (7.4–8.0), temperature (25°C vs. 37°C), and ionic strength.
  • Compound purity: Validate via HPLC (e.g., C18 column, acetonitrile/water gradient) to exclude impurities.
  • Structural confirmation: Re-characterize disputed compounds using 2D NMR (e.g., NOESY for spatial proximity) .

Q. What methodological approaches are recommended for developing robust analytical protocols to quantify pyrimidin-4-amine derivatives in complex matrices?

  • Methodological Answer:

  • HPLC optimization: Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate.
  • Detection: UV at 254 nm for pyrimidine absorption maxima.
  • Validation: Establish linearity (R² > 0.99), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) per ICH guidelines .

Q. What evidence supports the potential therapeutic applications of this compound derivatives in neurodegenerative disease models?

  • Methodological Answer:

  • In vitro models: Demonstrate dual inhibition of cholinesterases (e.g., BuChE IC₅₀ = 2.2 µM) and amyloid-beta (Aβ) aggregation (e.g., 40–60% reduction in fibril formation at 10 µM).
  • Mechanistic studies: Link substituent effects (e.g., naphthylmethyl groups in 9e ) to enhanced blood-brain barrier permeability via logP calculations (target: 2–3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.